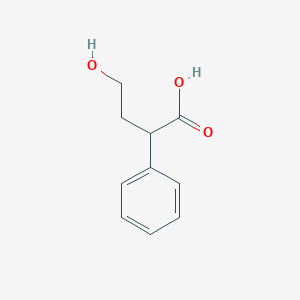

4-Hydroxy-2-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHCLRGIMQKYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306416 | |

| Record name | 4-hydroxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-26-9 | |

| Record name | α-(2-Hydroxyethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-2-phenylbutanoic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 2-Hydroxy-4-phenylbutanoic Acid For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Hydroxy-4-phenylbutanoic acid. This compound, a chiral molecule existing as (R) and (S) enantiomers, is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. While the user requested information on "4-Hydroxy-2-phenylbutanoic acid," the available scientific literature and commercial products predominantly refer to the isomer with the hydroxyl group at the C2 position and the phenyl group at the C4 position, which is chemically named 2-Hydroxy-4-phenylbutanoic acid. This document will focus on this scientifically prevalent and industrially significant compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Hydroxy-4-phenylbutanoic acid are summarized below. Data for both the (R) and (S) enantiomers are provided where available.

| Property | Value |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid[1] or (2S)-2-hydroxy-4-phenylbutanoic acid[2] |

| Synonyms | (R)-(-)-2-Hydroxy-4-phenylbutyric acid, (S)-(+)-2-Hydroxy-4-phenylbutyric acid[1][3] |

| CAS Number | 29678-81-7 ((R)-enantiomer)[1], 115016-95-0 ((S)-enantiomer)[2][3] |

| Chemical Formula | C₁₀H₁₂O₃[1][3] |

| Molecular Weight | 180.20 g/mol [1] |

| Melting Point | 114-117 °C ((R)-enantiomer), 110-112 °C ((S)-enantiomer)[3] |

| Boiling Point | 356.9 °C (Predicted)[3] |

| Density | 1.219 g/cm³ (Predicted)[3] |

| Solubility | Soluble in ethanol, chloroform, dichloromethane, and benzene; slightly soluble in water[3]. |

| LogP (computed) | 1.3[1] |

Experimental Protocols

Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid via Biocatalytic Reduction

A highly efficient and stereoselective method for the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid [(R)-HPBA] involves the enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA).[4][5] This biotransformation utilizes a recombinant E. coli biocatalyst co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration.[4]

Materials:

-

2-oxo-4-phenylbutyric acid (OPBA)

-

Recombinant E. coli cells expressing D-nLDHY52L/F299Y and FDH

-

Sodium formate

-

Phosphate buffer (200 mM, pH 6.5)

Protocol:

-

The biotransformation is conducted in a reaction vessel containing 200 mM phosphate buffer (pH 6.5).

-

The recombinant E. coli biocatalyst is added to the buffer to a final concentration of 6 g dry cell weight/L.[6]

-

The substrate, OPBA, is added to a concentration of 73.4 mM.[4]

-

Sodium formate is added as the co-substrate for NADH regeneration.[6]

-

The reaction mixture is incubated at 37°C with agitation.[6]

-

The reaction progress is monitored by periodically sampling the mixture and analyzing the concentration of (R)-HPBA by HPLC.

-

Under optimal conditions, a conversion of over 97% can be achieved in 90 minutes, yielding 71.8 mM (R)-HPBA with an enantiomeric excess greater than 99%.[4]

Caption: Biocatalytic reduction of OPBA to (R)-HPBA with cofactor regeneration.

Chemical Synthesis from Benzaldehyde and Pyruvic Acid

A multi-step chemical synthesis method for preparing (R)-2-hydroxy-4-phenylbutanoate has also been patented.[7] This process involves four main stages:

-

Condensation: Benzaldehyde and pyruvic acid undergo a condensation reaction.

-

Esterification: The resulting product is esterified.

-

Asymmetric Reduction: A bio-enzyme (ketoreductase) is used for the asymmetric reduction of the keto group.[7]

-

Hydrogenation: The final step involves the hydrogenation of a double bond to yield the optically pure product.[7]

This method reports a total yield of 82% with high purity (>99%) and enantioselectivity (>99%).[7]

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of 2-Hydroxy-4-phenylbutanoic acid is crucial for its use in pharmaceutical synthesis. Chiral HPLC is the standard method for separating and quantifying the (R) and (S) enantiomers.

Protocol:

-

Column: A chiral column (e.g., MCI GEL CRS10W) is used.[6]

-

Mobile Phase: An isocratic mobile phase consisting of 2 mM aqueous copper sulfate (CuSO₄) and acetonitrile (85:15 v/v) is employed.[6]

-

Flow Rate: The flow rate is maintained at 0.5 mL/min.[6]

-

Temperature: The column is kept at 25°C.[6]

-

Detection: A UV detector set at 254 nm is used for detection.[6]

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.[6]

Biological Significance and Applications

Precursor for ACE Inhibitors

The primary application of optically pure 2-Hydroxy-4-phenylbutanoic acid is as a key chiral building block in the synthesis of several ACE inhibitors.[4][5] These drugs, such as enalapril and lisinopril, are widely used to treat hypertension and congestive heart failure.[4]

Potential Therapeutic Activities and Relation to 4-Phenylbutyrate (4-PBA)

While 2-Hydroxy-4-phenylbutanoic acid itself is mainly used as a synthetic intermediate, the closely related compound 4-phenylbutyric acid (4-PBA) is an FDA-approved drug with known therapeutic activities. 4-PBA acts as a chemical chaperone, a small molecule that can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[8][9]

ER stress is implicated in a wide range of diseases, including neurodegenerative disorders, diabetes, and certain cardiovascular conditions.[8][10] 4-PBA has been shown to mitigate ER stress by reducing the activation of key signaling pathways of the unfolded protein response (UPR), such as the PERK, ATF6, and IRE1 pathways.[10][11] This action helps to restore cellular homeostasis and prevent apoptosis (programmed cell death) triggered by prolonged ER stress.[8][11] Given the structural similarity, it is plausible that 2-Hydroxy-4-phenylbutanoic acid or its derivatives could be explored for similar chaperone activities.

Caption: Mechanism of chemical chaperones in reducing ER stress and apoptosis.

Safety and Handling

Based on available safety data sheets, 2-Hydroxy-4-phenylbutanoic acid is classified as a substance that requires careful handling.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][12]

-

Precautions:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.[13]

-

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

This guide provides a detailed technical overview for professionals in the fields of chemical research and drug development. The information compiled herein is based on current scientific literature and safety data.

References

- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]

- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. chemicalbook.com [chemicalbook.com]

(R)-2-Hydroxy-4-phenylbutyric Acid: A Comprehensive Technical Guide for its Role as a Chiral Precursor

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA] and its corresponding ester, ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE], are pivotal chiral building blocks in the pharmaceutical industry.[1][2][3] Their primary significance lies in their role as key precursors for the synthesis of a multitude of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] These drugs, including widely prescribed medications like enalapril, lisinopril, benazepril, and ramipril, are fundamental in the treatment of hypertension and congestive heart failure.[1][2][3][4] The efficacy of these ACE inhibitors is critically dependent on the specific stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-HPBA.[4] This guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and applications of (R)-HPBA, presenting quantitative data and detailed experimental protocols for its preparation.

Physicochemical Properties

(R)-2-Hydroxy-4-phenylbutyric acid is a white crystalline solid.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [6] |

| CAS Number | 29678-81-7 | |

| Molecular Formula | C₁₀H₁₂O₃ | [6] |

| Molecular Weight | 180.20 g/mol | [6] |

| Melting Point | 114-117 °C | [7] |

| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) | |

| Boiling Point | 356.9 °C at 760 mmHg | [5] |

| Density | 1.219 g/cm³ | [5] |

Synthesis Methodologies: A Comparative Overview

The production of enantiomerically pure (R)-HPBA is paramount. Various strategies have been developed, broadly categorized into biocatalytic and chemical methods. Biocatalytic routes, particularly the asymmetric reduction of a prochiral ketone, are often favored due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.[8][9]

The central role of (R)-HPBA is to provide the necessary chiral backbone for the pharmacologically active component of several ACE inhibitors.

Caption: Role of (R)-HPBA as a key intermediate in ACE inhibitor synthesis.

Biocatalytic Asymmetric Reduction

The most prominent method for synthesizing (R)-HPBA is the asymmetric bio-reduction of 2-oxo-4-phenylbutyric acid (OPBA).[1][2][3] This approach utilizes dehydrogenases or reductases that exhibit high stereoselectivity, leading to a theoretical yield of 100%.[1][2] A critical aspect of this process is the regeneration of the required cofactor (typically NADH or NADPH).[8]

Coupled-Enzyme Systems for Cofactor Regeneration

To address the high cost of cofactors, coupled-enzyme systems are employed. In these systems, a second enzyme is used to regenerate the cofactor in situ. Common choices include glucose dehydrogenase (GDH) and formate dehydrogenase (FDH).[1][8]

The following diagram illustrates a typical workflow for producing (R)-HPBA using whole-cell biocatalysts co-expressing the necessary enzymes.

Caption: Experimental workflow for whole-cell biocatalytic synthesis of (R)-HPBA.

Quantitative Data for Asymmetric Reduction

| Biocatalyst System | Substrate (Conc.) | Key Conditions | Time | Yield/Conversion | Enantiomeric Excess (ee) | Productivity | Reference |

| E. coli co-expressing d-nLDHY52L/F299Y & FDH | OPBA (73.4 mM) | pH 6.5, 37°C, 6 g DCW L⁻¹ | 90 min | 97.8% (Conversion) | >99% | 47.9 mM h⁻¹ | [1][3] |

| E. coli expressing Carbonyl Reductase (CpCR) & GDH | OPBE (30 mM) | - | - | 98.3% (Conversion) | >99.9% | - | [8] |

| D-Lactate Dehydrogenase (D-LDH) & FDH (Enzyme Membrane Reactor) | α-keto acid | Continuous production | 4 weeks | 1 kg total product | - | 165 g L⁻¹ d⁻¹ | [10] |

Note: OPBE (ethyl 2-oxo-4-phenylbutyrate) is the ester form, which is subsequently hydrolyzed to (R)-HPBA.

Experimental Protocol: (R)-HPBA Synthesis using E. coli DF Whole-Cell Biocatalyst

This protocol is adapted from the methodology described for the production of (R)-HPBA using a coupled d-lactate dehydrogenase and formate dehydrogenase system.[1][3]

1. Biocatalyst Preparation:

-

Co-express the mutant NAD-dependent d-lactate dehydrogenase (d-nLDHY52L/F299Y) from Lactobacillus bulgaricus and formate dehydrogenase (FDH) from Candida boidinii in Escherichia coli BL21 (DE3).

-

Culture the recombinant E. coli DF cells in a suitable fermentation medium.

-

Harvest the cells by centrifugation when they reach the desired growth phase and wash them with a phosphate buffer. The resulting cell paste (Dry Cell Weight, DCW) is the whole-cell biocatalyst.

2. Biotransformation Reaction:

-

Prepare a reaction mixture in a 200 mM phosphate buffer adjusted to a pH of 6.5.

-

Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of 73.4 mM.

-

Add sodium formate as the co-substrate for NADH regeneration.

-

Initiate the reaction by adding the prepared E. coli DF whole-cell biocatalyst to a final concentration of 6 g DCW L⁻¹.

-

Incubate the reaction mixture at 37°C with gentle agitation for 90 minutes.

3. Analysis and Product Isolation:

-

Monitor the depletion of OPBA and the formation of (R)-HPBA using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Determine the enantiomeric excess of the product using a chiral HPLC column (e.g., MCI GEL CRS10W). The mobile phase can consist of 2 mM CuSO₄ and acetonitrile.[2]

-

Upon completion, terminate the reaction by removing the biocatalyst via centrifugation.

-

Acidify the supernatant and extract the (R)-HPBA product using a suitable organic solvent.

Chemo-Enzymatic Deracemization

An alternative enzymatic strategy involves the deracemization of a racemic precursor. This method can overcome the 50% theoretical yield limit of traditional kinetic resolutions.

Synthesis Pathway: Deracemization of a Butenoic Acid Precursor

This pathway uses a two-enzyme system—a lipase and a racemase—to convert a racemic unsaturated precursor into a single enantiomer, which is then hydrogenated to yield the final product.

Caption: Chemo-enzymatic deracemization and hydrogenation pathway.

Experimental Protocol: Lipase-Racemase Deracemization

This protocol is a conceptual summary based on the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid.[4]

1. Deracemization Step:

-

Combine the racemic substrate, (±)-2-hydroxy-4-phenylbut-3-enoic acid, with a lipase (e.g., from Pseudomonas cepacia) and mandelate racemase in a suitable buffer.

-

Add an acyl donor (e.g., an acetate) for the acyl-transfer reaction.

-

The lipase selectively acylates one enantiomer (e.g., the S-enantiomer).

-

Simultaneously, the mandelate racemase converts the non-reacting R-enantiomer back into the racemate, allowing the reaction to proceed beyond a 50% yield.

-

The process is repeated in cycles to convert the entire racemate into a single acylated enantiomer.

2. Hydrolysis and Hydrogenation:

-

Hydrolyze the resulting acylated product to yield the enantiomerically pure (S)-2-hydroxy-4-phenylbut-3-enoic acid.

-

Perform a catalytic hydrogenation of the double bond using a catalyst such as Palladium on Carbon (Pd/C) to obtain the final saturated product, (S)-2-hydroxy-4-phenylbutanoic acid, with an enantiomeric excess of >99%.[4]

-

Note: The stereochemical outcome can be controlled. By switching from acyl-transfer to ester hydrolysis mode, the R-enantiomer can be produced instead.[4]

Chemical Synthesis

While biocatalytic methods are often preferred, chemical synthesis routes have also been established, primarily involving the asymmetric hydrogenation of a keto-ester precursor.

Asymmetric Hydrogenation of Ethyl 2,4-dioxo-4-phenylbutyrate

A technical synthesis process involves the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate.[11][12]

1. First Hydrogenation (Asymmetric):

-

Substrate: Ethyl 2,4-dioxo-4-phenylbutyrate.

-

Catalyst: A heterogeneous Platinum (Pt) catalyst modified with a chiral agent like dihydrocinchonidine.

-

Conditions: The reaction is run at elevated pressure (e.g., 60 bar) and 25°C in a solvent like toluene.

-

Outcome: This step enantioselectively reduces the 2-keto group to a hydroxyl group, yielding ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate with an initial ee of up to 86%.[11]

2. Crystallization:

-

The resulting ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate is enriched to >99% ee through a single crystallization step.[11]

3. Second Hydrogenation (Hydrogenolysis):

-

Substrate: Enantiomerically pure ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate.

-

Catalyst: Palladium on Carbon (Pd/C).

-

Conditions: The reaction is performed in the presence of a strong acid (e.g., H₂SO₄) at around 40-50°C and pressures ranging from 1.1 to 21 bar.[11]

-

Outcome: This step removes the 4-keto group via hydrogenolysis to yield the final product, ethyl (R)-2-hydroxy-4-phenylbutyrate, with >99% ee.[11][12]

Quantitative Data for Chemical Synthesis

| Method | Substrate | Catalyst | Key Conditions | Overall Yield | Final Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation & Hydrogenolysis | Acetophenone & Diethyl oxalate | 1. Pt/SiO₂ + Dihydrocinchonidine2. Pd/C + H₂SO₄ | 1. 25°C, 60 bar2. 50°C, 21 bar | 50-60% | >99% | [11][12] |

Conclusion

(R)-2-Hydroxy-4-phenylbutyric acid is an indispensable chiral precursor for the synthesis of several life-saving ACE inhibitors. While various chemical and chemo-enzymatic routes exist for its production, biocatalytic methods, particularly the asymmetric reduction of OPBA using whole-cell systems with integrated cofactor regeneration, stand out as highly efficient, selective, and scalable. These methods consistently deliver the product in high yield and with excellent enantiomeric purity (>99% ee), meeting the stringent demands of the pharmaceutical industry. The continued development of novel enzymes and optimization of bioprocesses promise to further enhance the industrial-scale production of this vital chiral intermediate.

References

- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Page loading... [guidechem.com]

- 6. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]

- 8. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Hydroxy-2-phenylbutanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-phenylbutanoic acid. Due to the limited availability of public spectroscopic data for this compound, this document focuses on its close structural isomer, (R)-2-Hydroxy-4-phenylbutanoic acid . The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (R)-2-Hydroxy-4-phenylbutanoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.15 | m | - | Ar-H |

| 4.25 | t | 6.5 | CH(OH) |

| 2.90 | t | 7.0 | CH₂-Ar |

| 2.15 - 1.95 | m | - | CH₂-CH(OH) |

Note: Predicted data. Solvent and frequency not specified.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O |

| 141.0 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 128.5 | Ar-CH |

| 126.2 | Ar-CH |

| 70.5 | CH(OH) |

| 35.0 | CH₂-Ar |

| 31.5 | CH₂-CH(OH) |

Note: Predicted data. Solvent and frequency not specified.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Assignment |

| 3400 - 2400 (broad) | O-H stretch (carboxylic acid) |

| 3350 (broad) | O-H stretch (alcohol) |

| 3030 | C-H stretch (aromatic) |

| 2930 | C-H stretch (aliphatic) |

| 1710 | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | C=C stretch (aromatic) |

| 1210 | C-O stretch (acid/alcohol) |

| 740, 700 | C-H bend (aromatic, monosubstituted) |

Note: Characteristic absorption ranges for the functional groups present.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 180.0786 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 131 | [M - COOH - H₂]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for calibration of the chemical shift scale to 0 ppm.

Data Acquisition:

-

¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

A pressure arm is engaged to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed in a pellet press to form a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.

-

The sample is placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation (for GC-MS):

-

The carboxylic acid and alcohol functional groups are often derivatized (e.g., silylation) to increase volatility.

-

A solution of the derivatized analyte is prepared in a suitable volatile solvent.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Biological Significance of 4-Hydroxy-2-phenylbutanoic Acid Isomers: A Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the biological relevance of 4-Hydroxy-2-phenylbutanoic acid isomers. While direct biological activity data for these specific isomers is limited in publicly available research, their profound importance lies in their role as chiral precursors for a significant class of pharmaceuticals: Angiotensin-Converting Enzyme (ACE) inhibitors. This document will explore the stereospecific synthesis of these isomers and elucidate how their chirality is a critical determinant of the therapeutic efficacy of the resulting ACE inhibitors.

Introduction: The Unseen Influence of Chiral Precursors

This compound is a chiral molecule existing as two enantiomers: (R)-4-Hydroxy-2-phenylbutanoic acid and (S)-4-Hydroxy-2-phenylbutanoic acid. Although not recognized for potent intrinsic biological activity, these isomers are invaluable building blocks in the asymmetric synthesis of several blockbuster drugs used in the management of hypertension and congestive heart failure. The stereochemistry at the C2 position of the butanoic acid chain is a pivotal factor that dictates the three-dimensional structure and, consequently, the pharmacological activity of the final active pharmaceutical ingredient (API).

Role as Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors

The primary biological significance of this compound isomers is their use in the synthesis of ACE inhibitors such as Enalapril and Benazepril. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

The therapeutic action of ACE inhibitors is highly stereoselective. The efficacy of these drugs is critically dependent on the specific stereoisomer used, which in turn is determined by the chirality of the starting materials, including this compound. For instance, the synthesis of the active form of Enalapril (enalaprilat) requires the (S)-configuration in its amino acid-like fragment, which can be derived from (S)-2-amino-4-phenylbutanoic acid, a closely related derivative of the title compound. Similarly, the (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid is a key precursor for other ACE inhibitors[1][2].

The table below summarizes some of the prominent ACE inhibitors for which this compound isomers or their close derivatives serve as essential chiral precursors.

| ACE Inhibitor | Relevant Precursor Isomer | Therapeutic Use |

| Enalapril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Congestive Heart Failure |

| Benazepril | (R)-2-hydroxy-4-phenylbutanoic acid derivative | Hypertension |

| Lisinopril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Heart Failure, Post-Myocardial Infarction |

| Ramipril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Heart Failure, Post-Myocardial Infarction |

| Quinapril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Congestive Heart Failure |

Stereospecific Synthesis and Methodologies

The production of enantiomerically pure ACE inhibitors necessitates the use of stereospecific synthetic routes. The methodologies to obtain the required (R)- or (S)-4-Hydroxy-2-phenylbutanoic acid are therefore of great interest.

Enzymatic and Biocatalytic Methods

Enzymatic and whole-cell biocatalysis have emerged as highly efficient and environmentally friendly methods for the stereoselective synthesis of these chiral precursors. These methods offer high enantiomeric excess (ee), mild reaction conditions, and high yields.

Experimental Protocol: Enzymatic Reduction of 2-Oxo-4-phenylbutanoic acid

A common strategy involves the stereospecific reduction of the prochiral ketone, 2-oxo-4-phenylbutanoic acid.

-

Objective: To produce (R)- or (S)-2-hydroxy-4-phenylbutanoic acid.

-

Biocatalyst: Specific dehydrogenases or whole microbial cells (e.g., from Lactobacillus or Candida species) that exhibit high stereoselectivity. For example, a D-lactate dehydrogenase can be used for the synthesis of the (R)-enantiomer, while an L-lactate dehydrogenase can yield the (S)-enantiomer.

-

Substrate: 2-Oxo-4-phenylbutanoic acid.

-

Cofactor: Nicotinamide adenine dinucleotide (NADH or NADPH), often regenerated in situ using a coupled enzyme system (e.g., formate dehydrogenase with formate as a co-substrate).

-

Reaction Conditions:

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 6.5-7.5).

-

Temperature: Optimized for the specific enzyme, typically in the range of 25-40°C.

-

Substrate Concentration: Typically in the range of 10-100 mM.

-

Enzyme and Cofactor Concentration: Empirically determined for optimal conversion.

-

-

Procedure:

-

The substrate, cofactor, and cofactor regeneration system are dissolved in the buffer.

-

The reaction is initiated by the addition of the purified enzyme or whole cells.

-

The mixture is incubated with gentle agitation at the optimal temperature.

-

Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

-

Upon completion, the product is isolated and purified using standard techniques such as extraction and crystallization.

-

The following diagram illustrates the general workflow for the biocatalytic synthesis of a this compound isomer.

Caption: Workflow for the biocatalytic synthesis of this compound isomers.

Signaling Pathway: Mechanism of Action of Derived ACE Inhibitors

While this compound isomers do not have a known direct role in signaling pathways, the ACE inhibitors derived from them have a well-established mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial to appreciate the importance of the precursor's stereochemistry.

The diagram below illustrates the central role of ACE in the RAAS and the mechanism of its inhibition.

Caption: The role of ACE in the RAAS and its inhibition by ACE inhibitors.

The stereospecificity of the ACE inhibitor, dictated by its chiral precursor, is essential for its effective binding to the active site of the ACE enzyme, thereby blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

Conclusion and Future Perspectives

The biological activity of this compound isomers is most significantly manifested through their role as critical chiral synthons for a major class of cardiovascular drugs. The stereochemistry of these precursors is paramount for the efficacy and safety of the final ACE inhibitors. While direct pharmacological profiling of these isomers is not extensively reported, their biological relevance is firmly established through their application in stereospecific synthesis.

Future research could explore any potential intrinsic biological activities of these isomers, which might unveil novel therapeutic applications. Furthermore, the development of even more efficient and sustainable stereoselective synthetic routes for these valuable precursors remains an active area of investigation in pharmaceutical chemistry. The logical relationship between the precursor's chirality and the final drug's activity can be visualized as follows:

References

An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxy-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-phenylbutanoic acid is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical industry. Its stereoisomers, specifically the (R)- and (S)-enantiomers, are crucial chiral building blocks in the synthesis of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely prescribed for the management of hypertension and congestive heart failure. The stereochemistry of the 2-position is paramount, as the biological activity of the final drug product is often dependent on a specific enantiomer. This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of the stereoisomers of this compound.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound gives rise to identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their interactions with other chiral molecules, such as biological receptors, can differ significantly.

| Property | (R)-4-Hydroxy-2-phenylbutanoic Acid | (S)-4-Hydroxy-2-phenylbutanoic Acid |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol |

| Appearance | White crystalline powder[1] | White crystalline powder[1] |

| Melting Point | 114-117 °C[2] | ~115-117 °C[1] |

| Optical Rotation [α]²⁰/D | -9.5° (c = 2.8 in ethanol)[2] | Not specified |

| Solubility | Not specified | Soluble in ethanol, chloroform, dichloromethane, and benzene; slightly soluble in water[1] |

| CAS Number | 29678-81-7[2] | 115016-95-0 |

Synthesis and Resolution of Stereoisomers

The preparation of enantiomerically pure this compound is a critical step in the synthesis of various pharmaceuticals. Both asymmetric synthesis and resolution of a racemic mixture are common strategies employed.

Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One prominent method involves the asymmetric reduction of the precursor, 2-oxo-4-phenylbutanoic acid or its esters. This is often achieved using biocatalysts, such as enzymes or whole-cell systems, which can exhibit high stereoselectivity.

For instance, (R)-2-hydroxy-4-phenylbutanoic acid can be produced from 2-oxo-4-phenylbutyric acid (OPBA) using a coupled enzyme system. A mutant D-lactate dehydrogenase and a formate dehydrogenase can be co-expressed in E. coli to efficiently reduce OPBA to (R)-HPBA with a high enantiomeric excess (>99%).[3]

dot

Caption: Enzymatic route to (R)-4-Hydroxy-2-phenylbutanoic acid.

Resolution of Racemic Mixture

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-2-hydroxy-4-phenylbutanoic acid

A common method for the resolution of racemic 2-hydroxy-4-phenylbutanoic acid involves the use of an optically active amine as a resolving agent. For example, optically active 1-(p-tolyl)ethylamine can be used. The process generally involves the following steps:

-

Salt Formation: The racemic acid is dissolved in a suitable solvent, and an equimolar or sub-equimolar amount of the chiral amine is added. This leads to the formation of diastereomeric salts.

-

Fractional Crystallization: The mixture is allowed to cool, and due to differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization to improve diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

dot

Caption: Workflow for the resolution of racemic acid.

Biological Significance and Applications

The primary importance of the stereoisomers of this compound lies in their role as key intermediates in the synthesis of ACE inhibitors. The angiotensin-converting enzyme is a key component of the renin-angiotensin system (RAS), which regulates blood pressure.

Role in ACE Inhibitor Synthesis

The (R)-enantiomer of this compound is a precursor for the synthesis of several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. In the synthesis of these drugs, the stereocenter at the 2-position of the butanoic acid derivative is incorporated into the final active pharmaceutical ingredient. The specific stereochemistry is crucial for the drug's ability to bind effectively to the active site of the angiotensin-converting enzyme.

While the acid itself is not the active drug, its enantiomeric purity is critical for the efficacy and safety of the final pharmaceutical product. The use of a single, correct enantiomer can lead to a more potent drug with fewer side effects, as the other enantiomer may be inactive or contribute to off-target effects.

dot

Caption: Role as a precursor in ACE inhibitor synthesis.

Direct Biological Activity

While the primary focus has been on their role as synthetic intermediates, some research suggests potential direct biological activities of these and related compounds. For instance, the (S)-enantiomer is reported to have anti-oxidant and anti-inflammatory properties.[1] However, detailed studies on the direct pharmacological effects and mechanisms of action of the individual enantiomers of this compound are limited in publicly available literature.

Spectroscopic Data

Detailed experimental spectroscopic data for the individual enantiomers of this compound are not widely available in spectral databases. The information is more commonly found for their ester derivatives or related compounds. Researchers would typically perform their own spectral characterization (NMR, IR, Mass Spectrometry) to confirm the identity and purity of their synthesized or resolved enantiomers.

Conclusion

The stereoisomers of this compound are of significant industrial and pharmaceutical importance. Their value as chiral precursors for the synthesis of life-saving ACE inhibitors underscores the necessity for efficient and reliable methods for their enantioselective synthesis or resolution. While their direct biological activities are not as extensively studied, the existing information suggests potential for further investigation. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical role of stereochemistry in the design and synthesis of modern pharmaceuticals.

References

- 1. (2S,3R)-3-hydroxy-2-phenylbutanoic acid | C10H12O3 | CID 93513494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]

- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-2-phenylbutanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-phenylbutanoic acid, a chiral α-hydroxy acid, stands as a pivotal molecule in the landscape of pharmaceutical synthesis. Its significance is intrinsically linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and congestive heart failure. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for both chemical and biocatalytic synthesis routes are presented, alongside a structured summary of its quantitative data. Furthermore, its crucial role as a synthetic intermediate is visually articulated through logical workflow and pathway diagrams. This document serves as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, biocatalysis, and pharmaceutical development.

Discovery and History

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the advent of rationally designed pharmaceuticals, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. The quest for orally active ACE inhibitors began in the early 1970s, following the identification of potent peptide inhibitors from the venom of the Brazilian viper, Bothrops jararaca.[1][2] These peptides, however, were not orally bioavailable, necessitating the development of small-molecule mimetics.

This drive for synthetic, orally active ACE inhibitors led to the exploration of a multitude of chemical structures. The design of the first commercially successful ACE inhibitor, Captopril, in the mid-1970s, spurred further research into related compounds with improved pharmacological profiles.[1][2] It was within this fertile ground of pharmaceutical research and development that this compound and its derivatives emerged as crucial chiral building blocks for second-generation ACE inhibitors like Enalapril, Lisinopril, and Benazepril. The stereochemistry of this compound is paramount, as the biological activity of the final ACE inhibitor is highly dependent on the specific enantiomer used. Consequently, the development of stereoselective synthetic routes to (R)- and (S)-4-Hydroxy-2-phenylbutanoic acid has been an area of intense investigation since the 1980s.

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. The following table summarizes key quantitative data for the compound and its enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |

| Melting Point | 105-106 °C (racemate) | --INVALID-LINK-- |

| 114-117 °C ((R)-enantiomer) | --INVALID-LINK-- | |

| Boiling Point | 356.9 °C at 760 mmHg (predicted) | --INVALID-LINK-- |

| Density | 1.219 g/cm³ (predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water (11 g/L at 25 °C) | --INVALID-LINK-- |

| Optical Activity ([α]20/D) | -9.5° (c = 2.8 in ethanol) for (R)-enantiomer | --INVALID-LINK-- |

| pKa | Not available | |

| LogP | 1.3 (predicted) | --INVALID-LINK-- |

| CAS Number | 4263-93-8 (racemate) | --INVALID-LINK-- |

| 29678-81-7 ((R)-enantiomer) | --INVALID-LINK-- | |

| 115016-95-0 ((S)-enantiomer) | --INVALID-LINK-- | |

| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass spectra are available in public databases. | --INVALID-LINK-- |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in the production of several ACE inhibitors. Both chemical and biocatalytic methods have been developed to achieve high yields and enantioselectivity.

Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid

This protocol describes the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) using a recombinant E. coli whole-cell biocatalyst co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase for cofactor regeneration.

Materials:

-

Recombinant E. coli cells expressing the desired enzymes

-

Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 100 µg/mL ampicillin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

2-oxo-4-phenylbutyric acid (OPBA)

-

Sodium formate

-

Phosphate buffer (e.g., 200 mM, pH 6.5)

-

Centrifuge

-

Incubator shaker

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Biocatalyst Preparation:

-

Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotic.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to culture at a lower temperature, for instance, 16°C, for 12 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation at 6,000 rpm for 10 minutes.

-

Wash the cell pellet twice with phosphate buffer (e.g., 67 mM, pH 7.4) and resuspend in the reaction buffer.

-

-

Biotransformation:

-

Prepare the reaction mixture in a suitable vessel. For example, in a 25 mL flask, combine 5 mL of 200 mM phosphate buffer (pH 6.5), the substrate OPBA (e.g., 75 mM), a co-substrate for cofactor regeneration like sodium formate (e.g., 150 mM), and the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g dry cell weight/L).

-

Incubate the reaction mixture at 37°C with shaking at 120 rpm.

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

-

Analysis:

-

Centrifuge the collected samples at 12,000 rpm to pellet the cells.

-

Analyze the supernatant for the concentrations of the substrate (OPBA) and the product ((R)-HPBA) using a reverse-phase HPLC system.

-

Chemical Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate

This multi-step chemical synthesis protocol starts from readily available benzaldehyde and pyruvic acid.

Materials:

-

Benzaldehyde

-

Pyruvic acid

-

Potassium hydroxide or sodium hydroxide

-

Methanol

-

Ethanol

-

Sulfuric acid

-

Ketoreductase powder

-

Hydrogen gas

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

-

Inert gas (e.g., Nitrogen)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Condensation:

-

Under an inert atmosphere, dissolve benzaldehyde in an organic solvent such as methanol.

-

Cool the solution to a temperature between -5 to 5°C.

-

Add pyruvic acid to the solution.

-

Slowly add a methanol solution of a strong base (e.g., potassium hydroxide), ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the mixture to stir at 20-25°C for 5-12 hours.

-

Filter the reaction mixture to collect the solid product, which is then washed with methanol and ether to yield the β-unsaturated ketone hydrochlorate.

-

-

Esterification:

-

To the β-unsaturated ketone hydrochlorate obtained in the previous step, add ethanol.

-

Slowly add sulfuric acid while maintaining the temperature below 40°C.

-

Allow the reaction to proceed at 15-35°C for 6-8 hours.

-

After the reaction is complete, concentrate the solution and add water.

-

Extract the product with ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, and subsequently dried.

-

-

Asymmetric Reduction:

-

To the ester obtained from the previous step, add a suitable ketoreductase enzyme powder to catalyze the asymmetric reduction of the ketone functionality.

-

-

Hydrogenation:

-

To the product from the reduction step, add a hydrogenation catalyst (e.g., Pd/C).

-

Carry out the hydrogenation reaction under a hydrogen atmosphere to reduce the double bond, yielding the final product, ethyl (R)-2-hydroxy-4-phenylbutanoate.

-

Role in Pharmaceutical Synthesis and Signaling Pathways

The primary and most well-documented role of this compound is as a chiral precursor in the synthesis of ACE inhibitors. There is limited evidence to suggest that the molecule itself has significant direct biological activity or engages in specific signaling pathways. Its utility lies in its structural features, which are incorporated into the final drug molecule to ensure proper binding to the active site of the angiotensin-converting enzyme.

The angiotensin-converting enzyme is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. The (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid is a common building block for the synthesis of these inhibitors.

The diagram above illustrates the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid from its keto-acid precursor via a biocatalytic route. Subsequently, it is utilized in a multi-step coupling process to synthesize an ACE inhibitor like Enalapril. The ACE inhibitor then acts on the renin-angiotensin system by blocking the conversion of angiotensin I to angiotensin II, thereby preventing vasoconstriction.

This workflow diagram outlines the key stages in the chemical synthesis of the ethyl ester of (R)-2-hydroxy-4-phenylbutanoic acid, starting from benzaldehyde and pyruvic acid. Each step represents a distinct chemical transformation leading to the final chiral product.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical relevance. While its history is closely tied to the development of ACE inhibitors, ongoing research continues to refine its synthesis, particularly through biocatalytic routes that offer high enantioselectivity and sustainability. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient synthesis and application of this vital chiral building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of this compound in the synthesis of life-saving medications remains undiminished.

References

Introduction: Navigating the Nomenclature of Hydroxyphenylbutanoic Acids

An In-depth Technical Guide to 4-Hydroxy-2-phenylbutanoic Acid and its Isomers: CAS Numbers, Nomenclature, and Synthesis

This technical guide provides a comprehensive overview of this compound and its structural isomers, with a focus on their Chemical Abstracts Service (CAS) numbers, nomenclature, and synthetic methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development.

The core structure of phenylbutanoic acid can be hydroxylated at different positions on the butanoic acid chain and substituted with the phenyl group at various carbons, leading to several isomers. The specific compound "this compound" is one such isomer. However, the scientific literature provides more extensive information on its related isomers, such as (R)-2-Hydroxy-4-phenylbutyric acid and various forms of hydroxy-phenylbutanoic acid. This guide will address the available information for this compound and its more prominently researched isomers to provide a thorough technical resource.

2-Hydroxy-4-phenylbutanoic Acid

This isomer features a hydroxyl group on the second carbon and a phenyl group on the fourth carbon of the butanoic acid chain. The most well-documented stereoisomer is the (R)-enantiomer.

Nomenclature and CAS Number

| Compound Name | IUPAC Name | Synonyms | CAS Number |

| (R)-2-Hydroxy-4-phenylbutyric acid | (2R)-2-hydroxy-4-phenylbutanoic acid | (R)-(-)-2-Hydroxy-4-phenylbutyric acid, D-(-)-Benzyllactic acid | 29678-81-7[1] |

Quantitative Data Summary

The following table summarizes the quantitative data for the biocatalytic production of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) from 2-oxo-4-phenylbutyric acid (OPBA).[2]

| Parameter | Value |

| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) |

| Biocatalyst | Whole cells of E. coli DF |

| Initial Substrate Concentration | 73.4 mM |

| Product Concentration | 71.8 mM |

| Reaction Time | 90 min |

| Productivity | 47.9 mM h⁻¹ |

| Product Enantiomeric Excess | >99% |

| Temperature | 37°C |

| Buffer | 200 mM phosphate buffer (pH 6.5) |

Experimental Protocols

Biocatalytic Production of (R)-2-Hydroxy-4-phenylbutyric Acid[2]

This protocol details the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) using whole cells of a recombinant Escherichia coli strain (E. coli DF). This strain co-expresses a mutant d-lactate dehydrogenase and formate dehydrogenase.

1. Biocatalyst Preparation:

-

E. coli DF cells are cultured and harvested.

-

The cell concentration is prepared to 6 g dry cell weight (DCW) per liter.

2. Reaction Mixture Preparation:

-

A reaction buffer is prepared consisting of 200 mM phosphate buffer with a pH of 6.5.

-

The substrate, 2-oxo-4-phenylbutyric acid (OPBA), is added to the buffer to a final concentration of 73.4 mM.

-

Formate is included as a co-substrate for cofactor regeneration.

3. Biotransformation:

-

The prepared E. coli DF biocatalyst is added to the reaction mixture.

-

The reaction is conducted at a constant temperature of 37°C.

-

The reaction is allowed to proceed for 90 minutes.

4. Product Analysis:

-

After 90 minutes, the reaction mixture is analyzed to determine the concentration of (R)-HPBA and its enantiomeric excess.

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.

3-Hydroxy-4-phenylbutanoic Acid

For this isomer, the hydroxyl group is located at the third carbon and the phenyl group at the fourth carbon.

Nomenclature and CAS Number

| Compound Name | IUPAC Name | Synonyms | CAS Number |

| 3-Hydroxy-4-phenylbutanoic acid | 3-Hydroxy-4-phenylbutanoic acid | - | 6828-41-7[3] |

Synthesis Information

3-Hydroxy-4-phenylbutanoic acid can be synthesized via a biosynthetic pathway in Streptomyces coelicolor.[3] The process involves the conversion of butyryl coenzyme A.[3]

4-Hydroxy-3-phenylbutanoic Acid

In this isomer, the hydroxyl group is at the fourth position, and the phenyl group is at the third position.

Nomenclature and CAS Number

| Compound Name | IUPAC Name | Synonyms | CAS Number |

| 4-Hydroxy-3-phenylbutanoic acid | 4-hydroxy-3-phenylbutanoic acid | 3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid | 27885-87-6[4][5] |

Synthesis Approaches

Several synthetic methods for 4-hydroxy-3-phenylbutanoic acid have been reported.[4]

-

Chemo-Enzymatic Synthesis: Utilizes enzymes, such as lipases, to achieve high enantioselectivity.

-

Chemical Synthesis: Involves traditional organic chemistry reactions, such as the reaction of phenylmagnesium bromide with derivatives of 2-hydroxypropionic acid.

-

Lewis Acid-Catalyzed Benzene Functionalization: Employs Lewis acids like aluminum chloride to facilitate Friedel-Crafts alkylation.

-

Microwave-Assisted Synthesis: Uses microwave radiation to accelerate reaction rates and improve yields.

-

Biocatalytic Production: Leverages engineered enzymes for high selectivity and environmentally friendly conditions. For instance, Candida antarctica lipase B has been used for esterification and transesterification reactions.

Quantitative Data Summary for Biocatalytic Production

The following table presents quantitative data for the lipase-catalyzed synthesis of 4-hydroxy-3-phenylbutanoic acid derivatives.[4]

| Parameter | Value |

| Biocatalyst | Candida antarctica lipase B |

| Reaction Type | Esterification and Transesterification |

| Conversion Efficiency | 85-94% |

| Enantioselectivity | >99% |

Experimental Workflow

Caption: Overview of synthetic methodologies for 4-Hydroxy-3-phenylbutanoic acid.

Related Compound of Interest: 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid (4-PBA), a related compound lacking the hydroxyl group, is a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[6][7] It has garnered significant interest for its therapeutic potential in a variety of diseases.

Biological Activity and Therapeutic Potential

4-PBA is known to modulate protein folding and reduce endoplasmic reticulum (ER) stress.[7][8] Its mechanism of action involves improving protein conformation and folding, which is beneficial in protein-misfolding diseases.[7][8] As an HDAC inhibitor, it can influence gene expression, for example, by activating the transcription of synaptic plasticity markers.[7]

Due to these properties, 4-PBA has been investigated for its therapeutic effects in:

-

Urea cycle disorders[8]

-

Neurological diseases such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS)[7][8]

-

Ocular herpes simplex virus type 1 (HSV-1) infection[8]

-

Chronic kidney disease[8]

The dual action of 4-PBA as both a chemical chaperone and an HDAC inhibitor makes it a promising molecule for drug development.[7]

References

- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-4-phenylbutanoic acid | 6828-41-7 | GAA82841 [biosynth.com]

- 4. Buy 4-Hydroxy-3-phenylbutanoic acid | 27885-87-6 [smolecule.com]

- 5. 4-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-phenylbutanoic Acid from Benzaldehyde

Abstract

This document provides a detailed protocol for the multi-step synthesis of 4-Hydroxy-2-phenylbutanoic acid, a valuable intermediate in drug development, starting from the readily available precursor, benzaldehyde. The described synthetic route involves the initial conversion of benzaldehyde to ethyl phenylacetate, followed by an enolate addition to ethylene oxide to construct the carbon skeleton, and concluding with ester hydrolysis to yield the target molecule. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

This compound and its derivatives are important structural motifs in a variety of pharmacologically active compounds. Their synthesis is therefore of significant interest to the pharmaceutical industry. The following application note details a reliable and scalable laboratory procedure for the preparation of this compound from benzaldehyde. The synthesis is accomplished in four distinct steps:

-

Synthesis of Phenylacetic Acid from Benzaldehyde: Benzaldehyde is first converted to benzyl alcohol, then to benzyl cyanide, which is subsequently hydrolyzed to phenylacetic acid.

-

Esterification of Phenylacetic Acid: Phenylacetic acid is esterified to yield ethyl phenylacetate.

-

Alkylation of Ethyl Phenylacetate: The enolate of ethyl phenylacetate is reacted with ethylene oxide to introduce the hydroxyethyl moiety, forming ethyl 4-hydroxy-2-phenylbutanoate.

-

Hydrolysis of Ethyl 4-hydroxy-2-phenylbutanoate: The final step involves the hydrolysis of the ester to afford the target compound, this compound.

Reaction Scheme

Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid: Application Notes and Protocols

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a crucial chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1][2][3] The high stereochemical purity required for these pharmaceuticals has driven the development of efficient and selective enzymatic methods for the synthesis of (R)-HPBA. This document provides detailed application notes and protocols for various enzymatic approaches, targeting researchers, scientists, and drug development professionals.

Introduction to Enzymatic Approaches

The enzymatic synthesis of (R)-HPBA primarily involves the asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), or the resolution of a racemic mixture. Dehydrogenases and reductases are key enzymes in the asymmetric synthesis approach, offering high enantioselectivity and operating under mild reaction conditions. These methods often employ a second enzyme for cofactor regeneration to ensure the economic feasibility of the process.

Asymmetric Reduction of 2-oxo-4-phenylbutyric acid (OPBA)

A highly effective method for producing (R)-HPBA is the asymmetric bioreduction of OPBA. This approach leverages the stereoselectivity of enzymes to produce the desired (R)-enantiomer with high purity.

Method 1: Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System

This method utilizes a whole-cell biocatalyst, typically recombinant Escherichia coli, co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH). The d-nLDH catalyzes the reduction of OPBA to (R)-HPBA, while FDH facilitates the regeneration of the NADH cofactor using formate as a co-substrate. This system is advantageous as the only byproduct of cofactor regeneration is carbon dioxide, which simplifies downstream processing.[1][3]

-

Biocatalyst Preparation:

-

Culture recombinant E. coli cells co-expressing the mutant d-nLDH (e.g., Y52L/F299Y mutant from Lactobacillus bulgaricus) and FDH (e.g., from Candida boidinii) in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[1][4]

-

Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 16°C) for 12 hours.[1][4]

-

Harvest the cells by centrifugation (6,000 rpm for 10 min), wash twice with a phosphate buffer solution (e.g., 67 mM, pH 7.4), and store the cell paste for biotransformation.[1][4]

-

-

Biotransformation:

-

Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5), 50 mM OPBA, 50 mM sodium formate, and 13 g/L (dry cell weight) of the prepared whole-cell biocatalyst.[1][3]

-

Incubate the reaction mixture at 37°C with agitation (e.g., 120 rpm).[4]

-

Monitor the reaction progress by periodically taking samples, centrifuging to remove cells, and analyzing the supernatant for (R)-HPBA concentration and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[4]

-

-

Product Isolation and Purification:

-

After the reaction is complete, centrifuge the reaction mixture to remove the biocatalyst.

-

Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid like HCl to precipitate the (R)-HPBA.

-

Collect the precipitate by filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

| Enzyme System | Biocatalyst | Substrate (OPBA) | Product ((R)-HPBA) | Enantiomeric Excess (ee) | Productivity | Reference |

| Mutant d-nLDH / FDH | Recombinant E. coli (whole cells) | 73.4 mM | 71.8 mM | >99% | 47.9 mM/h | [1] |

| D-LDH / FDH | Purified enzymes | - | 182 mM | - | 165 g/L/day (in EMR) | [5] |

Diagram of the Coupled Enzyme System Workflow

Caption: Workflow of (R)-HPBA synthesis using a coupled d-LDH and FDH system.

Method 2: Carbonyl Reductase with Glucose Dehydrogenase for (R)-HPBE Synthesis

While this method produces the ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), it is a highly relevant and efficient process. (R)-HPBE is a direct precursor and can be hydrolyzed to (R)-HPBA. This approach often uses a carbonyl reductase (CpCR) coupled with a glucose dehydrogenase (GDH) for NADPH regeneration.[6][7]

-

Biocatalyst Preparation:

-

Construct a recombinant E. coli strain co-expressing the carbonyl reductase and glucose dehydrogenase. A fusion protein of GDH and CpCR can enhance stability and activity.[6]

-

Cultivate the recombinant strain and induce protein expression as described in Method 1.

-

Harvest and wash the cells to obtain the whole-cell biocatalyst.

-

-

Biotransformation:

-

Prepare a reaction mixture containing a suitable buffer, ethyl 2-oxo-4-phenylbutyrate (OPBE), glucose (as the co-substrate for GDH), and the whole-cell biocatalyst.

-

Maintain the reaction at an optimal temperature and pH, with agitation.

-

Monitor the conversion of OPBE to (R)-HPBE and the enantiomeric excess by chiral HPLC.

-

-

Hydrolysis to (R)-HPBA (Optional):

-

After completion of the biotransformation and isolation of (R)-HPBE, it can be hydrolyzed to (R)-HPBA using standard chemical methods (e.g., acid or base-catalyzed hydrolysis).

-

| Enzyme System | Biocatalyst | Substrate (OPBE) | Product ((R)-HPBE) | Enantiomeric Excess (ee) | Conversion | Reference |

| CpCR / GDH | Recombinant E. coli (fusion protein) | 30 mM | - | 99.9% | 98.3% | [6] |

| GoCR (mutant) | - | 371 g/L | - | >99% | - | [8] |

Diagram of the Carbonyl Reductase System Workflow

Caption: Workflow for (R)-HPBE synthesis using a coupled CpCR and GDH system.

Chemo-enzymatic Deracemization

An alternative to asymmetric synthesis is the deracemization of a racemic mixture of 2-hydroxy-4-phenylbut-3-enoic acid, followed by a chemical hydrogenation step to yield (R)-HPBA.[2]

Method 3: Lipase and Mandelate Racemase Coupled System

This process involves the lipase-catalyzed kinetic resolution of (±)-2-hydroxy-4-phenylbut-3-enoic acid, coupled with the racemization of the unreacted enantiomer by mandelate racemase. The stereochemical outcome can be controlled by switching between acylation and hydrolysis reactions catalyzed by the lipase.[2] The resulting enantiopure 2-hydroxy-4-phenylbut-3-enoic acid is then hydrogenated to give the final product, (R)-HPBA.

-

Enzymatic Deracemization:

-

Combine the racemic substrate, lipase, and mandelate racemase in a suitable buffer system.

-

For the synthesis of the (R)-acid, the lipase is used in hydrolysis mode to selectively hydrolyze an ester of the (R)-enantiomer.

-

The unreacted (S)-ester is racemized by the mandelate racemase back to the racemic mixture, allowing for a theoretical yield of 100%.

-

Monitor the reaction for enantiomeric excess.

-

-

Hydrogenation:

-

Isolate the enantiopure (R)-2-hydroxy-4-phenylbut-3-enoic acid.

-

Perform a chemical hydrogenation (e.g., using H₂ over a Pd/C catalyst) to reduce the double bond, yielding (R)-2-hydroxy-4-phenylbutyric acid.[9]

-

| Enzyme System | Method | Product | Enantiomeric Excess (ee) | Reference |

| Lipase / Mandelate Racemase | Deracemization & Hydrogenation | (R)-2-Hydroxy-4-phenylbutyric acid | >99% | [2] |

Diagram of the Chemo-enzymatic Deracemization Logic

Caption: Logical flow for the chemo-enzymatic synthesis of (R)-HPBA via deracemization.

Conclusion

The enzymatic synthesis of (R)-2-hydroxy-4-phenylbutyric acid offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental compatibility. The whole-cell biocatalyst system using a coupled d-nLDH and FDH is a particularly promising approach for industrial-scale production due to its high productivity and simplified downstream processing. The choice of method will depend on the specific requirements of the application, including the desired scale, purity, and economic considerations.

References

- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. highly-efficient-synthesis-of-the-chiral-ace-inhibitor-intermediate-r-2-hydroxy-4-phenylbutyrate-ethyl-ester-via-engineered-bi-enzyme-coupled-systems - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

Application Note: HPLC Method for Chiral Separation of 4-Hydroxy-2-phenylbutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Hydroxy-2-phenylbutanoic acid is a chiral carboxylic acid containing a stereocenter that is significant in the synthesis of various pharmaceutical compounds. The enantiomers of such molecules can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for their enantioseparation is crucial for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry.[1][2] This application note provides a detailed protocol for developing a High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the enantiomers of this compound.